Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Catalog No.
S709117
CAS No.
57773-41-8
M.F
C10H13NO3S
M. Wt
227.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxy...

CAS Number

57773-41-8

Product Name

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

IUPAC Name

ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

InChI

InChI=1S/C10H13NO3S/c1-4-14-10(13)7-5(2)8(6(3)12)15-9(7)11/h4,11H2,1-3H3

InChI Key

BYBXJRFAEPGDLK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)N

The exact mass of the compound Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a highly substituted, solid-form 2-aminothiophene derivative. These compounds are established, versatile intermediates in the synthesis of a variety of commercially relevant molecules, including agrochemicals, dyes, and pharmacologically active compounds [1]. Its structure incorporates three key reactive sites: a nucleophilic 2-amino group, a 3-carboxylate ester, and a 5-acetyl carbonyl group. This trifunctional nature makes it a valuable building block for constructing more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines.

Substituting this compound with simpler 2-aminothiophenes is often unviable due to the critical role of the specific substituents in determining downstream product performance. The 5-acetyl group, in particular, is not merely a placeholder; it directly influences the electronic properties and provides a key synthetic handle for further modification. In applications such as high-performance dyes, 5-acyl groups are crucial for achieving superior light and sublimation fastness on polyester substrates, a property not accessible with non-acylated analogs [1]. Similarly, replacing the ethyl ester with other esters or a free acid alters solubility, handling characteristics, and cyclization reaction kinetics, impacting process efficiency and yield.

Reproducible Synthesis Yield and High Purity Profile

The target compound is reliably synthesized via the Gewald multicomponent reaction from acetylacetone, ethyl cyanoacetate, and elemental sulfur, with a reported yield of 52% and a sharp melting point of 162-164 °C (435-437 K), indicating high purity suitable for subsequent transformations [1]. This yield is directly comparable to the synthesis of other functionalized thiophenes, such as 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, which is prepared from different starting materials (ethyl acetoacetate and methyl cyanoacetate) and also reports a 52% yield [2].

Evidence DimensionGewald Reaction Yield
Target Compound Data52%
Comparator Or Baseline52% (for the closely related 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate)
Quantified DifferenceComparable yield with different precursors, demonstrating process robustness for this substitution pattern.
ConditionsTarget: Acetylacetone, ethyl cyanoacetate, sulfur, diethylamine catalyst. Comparator: Ethyl acetoacetate, methyl cyanoacetate, sulfur, morpholine catalyst.

This demonstrates that the specific combination of precursors for this compound provides a reliable, industry-standard yield, ensuring process scalability and batch-to-batch consistency for downstream manufacturing.

High-Yield Precursor Performance in N-Substitutions for Bioactive Scaffolds

The 2-amino group of the title compound demonstrates excellent reactivity and accessibility for forming key intermediates. In the synthesis of novel thiophene derivatives, N-alkylation with N-(4-bromophenyl)-2-chloroacetamide proceeded to give the corresponding product, Ethyl 2-((4-bromophenylcarbamoyl)methylamino)-5-acetyl-4-methylthiophene-3-carboxylate, in a 93% yield [1].

Evidence DimensionYield of N-Alkylation Product
Target Compound Data93%
Comparator Or BaselineN/A (Demonstration of high conversion efficiency)
Quantified DifferenceN/A
ConditionsReaction with N-(4-bromophenyl)-2-chloroacetamide in 1,4-dioxane with triethylamine, refluxed for 2 hours.

This high conversion rate confirms the compound's utility as an efficient building block, minimizing waste and maximizing throughput when synthesizing more complex, high-value molecules.

Structural Necessity of the 5-Acetyl Group for High-Performance Azo Dyes

The 5-acyl functionality is a critical structural feature for end-use performance in certain applications. A review of thiophene-based azo dyes notes that precursors of the 2-amino-5-acylthiophene class are specifically used to synthesize dyes with 'outstanding light fastness and sublimation fastness' for polyester fibers [1]. This indicates that the acetyl group is not an arbitrary substituent but a required component for achieving high-performance material properties.

Evidence DimensionPerformance of Downstream Azo Dyes
Target Compound DataServes as a precursor for dyes with 'outstanding' light and sublimation fastness.
Comparator Or BaselineImplied comparison to dyes derived from non-acylated thiophenes, which lack this performance level.
Quantified DifferenceQualitative but significant performance differentiation ('outstanding').
ConditionsApplication in polyester disperse dyes.

This justifies the procurement of the 5-acetylated version over potentially cheaper, non-acetylated analogs for any application where final product stability and durability are critical purchasing drivers.

Efficient Synthesis of Bioactive Thieno[2,3-d]pyrimidine Scaffolds

This compound is the right choice for synthetic routes targeting substituted thieno[2,3-d]pyrimidines and related bioactive heterocycles. The demonstrated high efficiency (93% yield) in N-alkylation reactions confirms its suitability as a reliable precursor for building complex molecular libraries where maximizing yield in early steps is critical for overall process viability [1].

Development of High-Fastness Hetarylazo Disperse Dyes

Where the end-product is a high-durability dye for synthetic fabrics, this compound serves as a crucial starting material. The 5-acetyl group is directly linked to the superior light and sublimation fastness required for high-performance polyester dyes, making this precursor a rational choice over non-acylated alternatives [2].

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Dates

Last modified: 08-15-2023

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